molecular formula C14H7BrFN3 B2405904 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2379918-56-4

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B2405904
CAS No.: 2379918-56-4
M. Wt: 316.133
InChI Key: KCBWVCVEAHAYLP-UHFFFAOYSA-N
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Description

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7BrFN3 It is characterized by the presence of a bromine atom, a fluorine atom, and an imidazo[1,2-a]pyridine ring system attached to a benzonitrile moiety

Mechanism of Action

Target of Action

The primary targets of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death in cells overexpressing EGFR and HER2 . This can lead to the suppression of tumor growth in cancers that overexpress these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method involves the bromination and fluorination of imidazo[1,2-a]pyridine, followed by coupling with benzonitrile. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups .

Scientific Research Applications

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a pyridine ring but differs in the overall structure and functional groups.

Uniqueness

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific combination of bromine, fluorine, and imidazo[1,2-a]pyridine ring system attached to a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFN3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBWVCVEAHAYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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